6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H27N7O and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is 405.22770851 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Coumarin-based compounds, including the one , have been investigated for their antimicrobial potential. In a study by Mandala et al., novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and characterized . These compounds demonstrated significant antibacterial and antifungal activity. Researchers compared their inhibitory potency with the crystal structure of oxidoreductase proteins using docking studies.
Anticancer Properties
Coumarins have been explored as potential anticancer agents. While specific studies on this compound are limited, its structural features warrant investigation. The inclusion of a piperazine moiety could enhance bioactivity, as observed in related compounds . Further research is needed to assess its potential in cancer therapy.
Anti-HIV Activity
Although not directly studied for anti-HIV effects, the presence of a piperazine group suggests potential antiviral properties. Piperazine derivatives have been investigated in the context of HIV treatment . Future studies could explore this compound’s interaction with viral proteins.
Anticoagulant Effects
Coumarins are known for their anticoagulant properties. While this specific compound has not been extensively studied in this regard, its coumarin-based structure implies potential antithrombotic effects. Investigating its impact on coagulation pathways could be valuable .
Antioxidant and Anti-Inflammatory Activity
Coumarins often exhibit antioxidant and anti-inflammatory properties. Although direct evidence for this compound is lacking, its structural resemblance to other coumarins suggests similar effects. In vitro assays could assess its antioxidant capacity and anti-inflammatory potential .
Other Therapeutic Applications
Given the versatility of coumarin derivatives, it’s worth exploring additional therapeutic applications. These might include antipsychotic effects, antimalarial activity, or other pharmacological benefits. However, specific data on this compound remains scarce .
Mechanism of Action
Target of Action
Compounds with similar structures, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other arylpiperazine-based alpha1-adrenergic receptor antagonists, it may interact with its targets in a similar manner . These compounds typically bind to the alpha1-adrenergic receptors, modulating their activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it is plausible that this compound may influence these pathways.
Pharmacokinetics
Compounds with similar structures have been found to exhibit promising pharmacokinetic profiles
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may have neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-30-19-10-6-5-9-18(19)24-22-26-20(25-21(23)27-22)16-29-13-11-28(12-14-29)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWPCPQHYGCBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
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